molecular formula C22H23ClN4O2S B4356104 4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE

4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE

Cat. No.: B4356104
M. Wt: 443.0 g/mol
InChI Key: FTZYVMHZVCDBEE-UHFFFAOYSA-N
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Description

4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of several heterocyclic structures, including pyrazole and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling with a benzenesulfonamide derivative. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE
  • 4-chloro-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[(1-ethylpyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2S/c1-2-26-13-12-19(25-26)16-27(30(28,29)20-9-7-18(23)8-10-20)14-11-17-15-24-22-6-4-3-5-21(17)22/h3-10,12-13,15,24H,2,11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZYVMHZVCDBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN(CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE
Reactant of Route 3
4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE

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